molecular formula C26H28N4O5 B2748111 1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-90-7

1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2748111
CAS No.: 872860-90-7
M. Wt: 476.533
InChI Key: LCGOFLYMYZZRNF-UHFFFAOYSA-N
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Description

1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The research by Jin Zhang et al. (2017) demonstrates a photoinduced direct oxidative annulation process that provides access to highly functionalized polyheterocyclic compounds, including furan derivatives similar to the one . This method is noted for its efficiency and the avoidance of transition metals and oxidants, highlighting the compound's relevance in synthetic organic chemistry and materials science (Jin Zhang et al., 2017).

Anticancer Activity

Sandeep Kumar and colleagues (2013) explored the synthesis of piperazine-2,6-dione derivatives, including structures related to the query compound, and evaluated them for anticancer activity. Their findings indicate the potential of such derivatives in developing new anticancer agents, showing good activity against various cancer cell lines (Sandeep Kumar et al., 2013).

Electrical and Photoelectrical Behavior

The study conducted by G. Sharma et al. (1995) on the electrical and photoelectrical behavior of undoped and doped furazano[3,4-b]piperazine thin-film devices, related to the compound's structural family, underscores its potential in electronic and optoelectronic applications. This work suggests that compounds with furan and piperazine units may act as organic semiconductors, opening avenues for their use in electronic devices (G. Sharma et al., 1995).

Organic Crystal Engineering

Research on organic crystal engineering involving 1,4-piperazine-2,5-diones by Robin A Weatherhead-Kloster and colleagues (2005) provides insights into the hydrogen-bonding networks of these compounds. Such studies are crucial for understanding the solid-state behavior of pharmaceuticals and could directly impact the design and development of new drugs with improved efficacy and stability (Robin A Weatherhead-Kloster et al., 2005).

Novel Derivatives and Pharmacological Evaluation

J. Kumar and colleagues (2017) synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for their antidepressant and antianxiety activities. This study demonstrates the compound's potential relevance in the development of new therapeutic agents for treating mood disorders (J. Kumar et al., 2017).

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c31-23(27-10-4-1-5-11-27)18-30-17-20(19-7-2-3-8-21(19)30)24(32)26(34)29-14-12-28(13-15-29)25(33)22-9-6-16-35-22/h2-3,6-9,16-17H,1,4-5,10-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGOFLYMYZZRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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